molecular formula C7H9BrN2 B11724219 2-Bromo-5-isopropylpyrazine

2-Bromo-5-isopropylpyrazine

Cat. No.: B11724219
M. Wt: 201.06 g/mol
InChI Key: AIFGYPOEHKFCMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-isopropylpyrazine typically involves the bromination of 5-isopropylpyrazine. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various pyrazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where 5-isopropylpyrazine is treated with bromine or bromine-containing reagents under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isopropylpyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of pyrazine.

    Reduction Products: De-brominated pyrazine derivatives.

Scientific Research Applications

2-Bromo-5-isopropylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical processes .

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyrazine
  • 2-Bromo-5-ethylpyrazine
  • 2-Bromo-5-tert-butylpyrazine

Comparison: 2-Bromo-5-isopropylpyrazine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

2-bromo-5-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFGYPOEHKFCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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